molecular formula C17H18O4 B14332036 4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid CAS No. 101948-33-8

4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid

Katalognummer: B14332036
CAS-Nummer: 101948-33-8
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: WXKHSQLJLUSWQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid is an organic compound characterized by its complex structure, which includes a phenyl group, a hydroxyphenyl group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxybenzyl alcohol with 2-bromophenol to form an ether linkage. This intermediate is then subjected to a Grignard reaction with butyl magnesium bromide, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Hydroxyphenyl)butanoic acid: Similar structure but lacks the additional phenyl group.

    2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Contains a chlorobenzoyl group instead of a hydroxyphenyl group.

    4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid: Contains a pyrrolidinyl group and chlorophenoxy groups.

Uniqueness

4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

101948-33-8

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

4-[2-[(4-hydroxyphenyl)methyl]phenoxy]butanoic acid

InChI

InChI=1S/C17H18O4/c18-15-9-7-13(8-10-15)12-14-4-1-2-5-16(14)21-11-3-6-17(19)20/h1-2,4-5,7-10,18H,3,6,11-12H2,(H,19,20)

InChI-Schlüssel

WXKHSQLJLUSWQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.